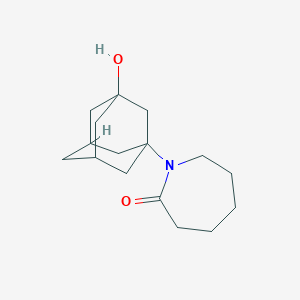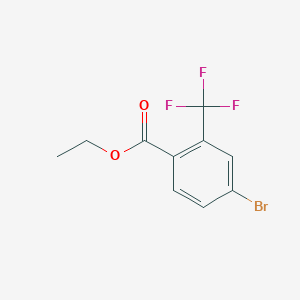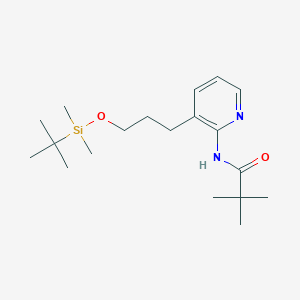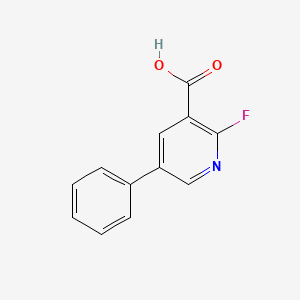
1-(3-Hydroxy-1-adamantyl)azepan-2-one
Vue d'ensemble
Description
1-(3-Hydroxy-1-adamantyl)azepan-2-one (1-HAA) is an organic compound with a unique structure and properties. It is a cyclic hydroxy-substituted adamantane derivative, and is a versatile building block for the synthesis of various compounds. Due to its unique structure, 1-HAA has been used in a variety of scientific research applications, including drug development, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Biopharma Production
1-(3-Hydroxy-1-adamantyl)azepan-2-one: is utilized in the biopharmaceutical industry for the production of various therapeutic compounds. Its unique chemical structure makes it a valuable intermediate in the synthesis of drugs that require a high degree of stereochemical control. This compound can influence the pharmacokinetic properties of the final pharmaceutical product, potentially enhancing its efficacy and stability .
Analytical Chemistry
In analytical chemistry, 1-(3-Hydroxy-1-adamantyl)azepan-2-one serves as a reference standard due to its well-defined properties. It is used to calibrate instruments and validate analytical methods, ensuring accuracy and consistency in research findings. Its stability under various conditions is particularly valuable for long-term studies and experiments .
Life Science Research
This compound finds applications in life science research, particularly in the study of cellular processes. Researchers use it to investigate the biological pathways and interactions within cells, as it can be incorporated into more complex molecules that interact with specific cellular components. This aids in understanding diseases at the molecular level and developing targeted treatments .
Pharmaceutical Testing
1-(3-Hydroxy-1-adamantyl)azepan-2-one: is employed in pharmaceutical testing to assess the quality and purity of drug formulations. It acts as a control substance against which the active pharmaceutical ingredients are compared. This ensures that the drugs meet the required standards for safety and effectiveness before they reach the market .
Chromatography
In chromatography, this compound is used as a standard to help identify and quantify other substances within a mixture. Its unique retention time and interaction with chromatographic media make it an excellent marker for method development and troubleshooting in both gas and liquid chromatography applications .
Mass Spectrometry
Mass spectrometry utilizes 1-(3-Hydroxy-1-adamantyl)azepan-2-one as a calibration standard for mass accuracy and resolution. Its well-characterized mass spectral profile provides a benchmark for the analysis of complex biological samples, allowing for the precise detection and quantification of biomolecules .
Mécanisme D'action
Adamantane derivatives are a promising line of research in chemistry due to their high reactivity. This high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
The synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation are among the most important and promising lines of research in adamantane chemistry .
Propriétés
IUPAC Name |
1-(3-hydroxy-1-adamantyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-14-4-2-1-3-5-17(14)15-7-12-6-13(8-15)10-16(19,9-12)11-15/h12-13,19H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKRNSOLZAYZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-1-adamantyl)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)

![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)





